Naphthoylindole

Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.

The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.

Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

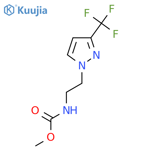

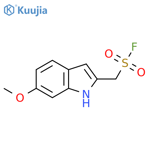

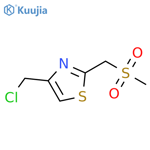

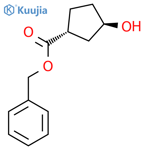

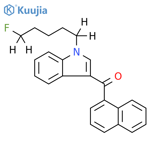

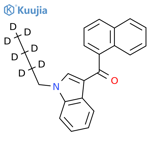

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

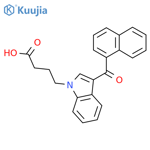

|

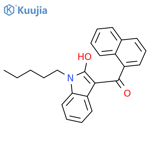

(2-hydroxy-1-pentyl-1h-indol-3-yl)(1-naphthyl)methanone | 1427325-32-3 | C24H23NO2 |

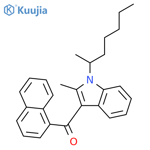

|

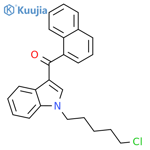

[1-(5-chloropentyl)-1h-indol-3-yl](1-naphthyl)methanone | 1445578-56-2 | C24H22ClNO |

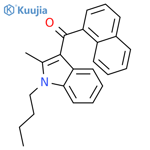

|

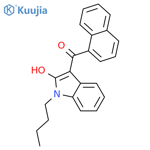

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone | 1427325-54-9 | C23H21NO2 |

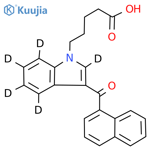

|

JWH-073 Butanoic Acid (100 μg/mL in Methanol) | 1307803-52-6 | C23H19NO3 |

|

Jwh 011 | 155471-13-9 | C27H29NO |

|

Jwh 016 | 155471-09-3 | C24H23NO |

|

JWH 018 N-pentanoic acid metabolite-d5 | 2748533-42-6 | C24H16D5NO3 |

|

(1-isobutyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | 1528793-12-5 | C23H21NO |

|

AM-2201-d4 | 1346605-10-4 | C24H22FNO |

|

1-(Butyl-d9)-3-(1-naphthoyl)indole-d7 | 1415744-43-2 | C23H21NO |

Verwandte Literatur

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte